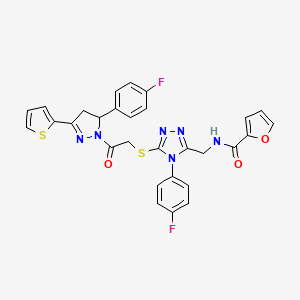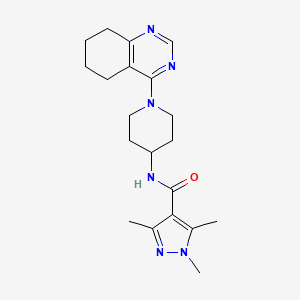
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.485. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enaminone Reactions and Cyclization
- Enaminones, including derivatives related to the compound , have been explored for their reactivity with aminoheterocycles, leading to the formation of various heterocyclic compounds like azolopyrimidines, azolopyridines, and quinolines. These reactions are significant in the context of synthesizing new compounds with potential pharmaceutical applications (Almazroa, Elnagdi, El‐Din, 2004).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, structurally similar to the given compound, have been synthesized and evaluated as potential antipsychotic agents. Their interactions with various receptors like dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a were studied, highlighting their potential in treating psychiatric disorders (Norman, Navas, Thompson, Rigdon, 1996).
Molecular Interaction Studies
- Molecular interaction studies of compounds similar to the specified compound have been conducted to understand their binding to receptors like the CB1 cannabinoid receptor. This research is crucial for designing drugs with specific receptor target profiles (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Multicomponent Condensation Reactions
- The synthesis of complex heterocyclic structures through multicomponent condensation reactions involving compounds similar to the queried chemical has been explored. These synthetic routes are important for creating diverse molecular scaffolds for potential therapeutic applications (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, Kappe, 2008).
Synthesis and Evaluation in Drug Development
- Synthesis methods and evaluations of compounds structurally related to the given compound have been conducted in the context of developing new drugs with various therapeutic potentials, such as antipsychotic or antimicrobial activities (Guleli, Erdem, Ocal, Erden, Sari, 2019).
Apoptosis Pathway Induction in Cancer Cells
- Certain derivatives have been studied for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. This research is significant for understanding how these compounds can be used in cancer therapy (Gamal-Eldeen, Hamdy, Abdel‐Aziz, El-Hussieny, Fakhr, 2014).
Antimycobacterial Activity
- Substituted pyrazinecarboxylic acids, related to the compound , have been synthesized and tested for their activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Gezginci, Martin, Franzblau, 1998).
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-13-18(14(2)25(3)24-13)20(27)23-15-8-10-26(11-9-15)19-16-6-4-5-7-17(16)21-12-22-19/h12,15H,4-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGUBUVLLRQHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)

![Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate](/img/structure/B2601864.png)
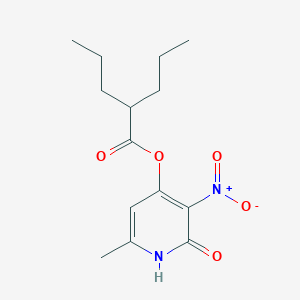
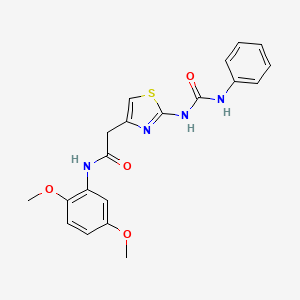
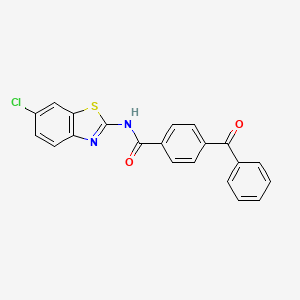
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)


